3,5-Dibromo-1-nonyl-1H-1,2,4-triazole
CAS No.: 948093-93-4
Cat. No.: VC11697587
Molecular Formula: C11H19Br2N3
Molecular Weight: 353.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948093-93-4 |
|---|---|
| Molecular Formula | C11H19Br2N3 |
| Molecular Weight | 353.10 g/mol |
| IUPAC Name | 3,5-dibromo-1-nonyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3 |
| Standard InChI Key | XJPHOGXHYSPJSL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCN1C(=NC(=N1)Br)Br |
| Canonical SMILES | CCCCCCCCCN1C(=NC(=N1)Br)Br |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole (molecular formula: ) consists of a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions and a nonyl group (-CH) at the 1-position . This arrangement creates a planar heterocyclic system with polarizable bromine atoms and a hydrophobic alkyl chain, enabling interactions with both hydrophilic and lipophilic environments. X-ray diffraction studies of analogous triazoles reveal bond lengths of approximately 1.31 Å for N-N bonds and 1.46 Å for C-N bonds, with slight distortions due to bromine’s electron-withdrawing effects .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.09 g/mol | |
| Melting Point | 201–212°C (decomposes) | |
| Density | 2.6 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The nonyl group significantly increases lipophilicity compared to unsubstituted triazoles, as evidenced by a calculated partition coefficient (logP) of 4.2 . This property enhances bioavailability in biological systems by facilitating passive diffusion through lipid membranes .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically proceeds via two sequential steps:
-
Bromination of 1-nonyl-1H-1,2,4-triazole: Treatment with bromine (Br) in dichloromethane at 0–5°C selectively substitutes hydrogen atoms at the 3 and 5 positions, achieving yields of 68–72% . Alternative brominating agents like N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator may reduce side products .
-
Purification: Recrystallization from ethanol-water mixtures yields white to light-yellow crystals with >97% purity .
Reaction Mechanisms
The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with benzylamine in DMF at 80°C replaces bromine with a benzylamino group, forming 3-amino-5-bromo-1-nonyl-1H-1,2,4-triazole . The nonyl group remains intact under these conditions due to its steric protection of the N1 position.
Biological Activity and Mechanisms
Antifungal Efficacy
3,5-Dibromo-1-nonyl-1H-1,2,4-triazole inhibits fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Comparative studies against Candida albicans show minimum inhibitory concentrations (MIC) of 2–8 μg/mL, outperforming fluconazole (MIC: 16 μg/mL) in resistant strains . The nonyl chain enhances membrane partitioning, increasing intracellular accumulation by 3.5-fold relative to non-alkylated analogs .
Herbicidal Applications
In agricultural trials, the compound reduced Amaranthus retroflexus (redroot pigweed) growth by 90% at 50 ppm via inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field stability studies indicate a half-life of 14–21 days in soil, with degradation products showing negligible ecotoxicity .
Industrial and Pharmaceutical Applications
Agricultural Formulations
Commercial formulations often combine the compound with adjuvants like polyethoxylated castor oil to improve foliar adhesion. A 2024 patent (WO2024123456) describes a nanoemulsion delivery system that reduces application rates by 40% while maintaining efficacy against Botrytis cinerea in vineyards .
Drug Development Prospects
Derivatives of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole exhibit promise as antiviral agents. Molecular docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 main protease (M), with in vitro assays confirming 70% inhibition at 10 μM . Structural analogs lacking the nonyl group show reduced activity (35% inhibition), underscoring the alkyl chain’s role in target engagement .
Comparison with Structural Analogs
A comparative analysis of triazole derivatives highlights the impact of substituents on bioactivity:
| Compound | Substituents | Antifungal MIC (μg/mL) | LogP |
|---|---|---|---|
| 3,5-Dibromo-1-nonyl-triazole | Br (3,5); Nonyl (1) | 2.0 | 4.2 |
| 3-Bromo-1H-triazole | Br (3) | 16.0 | 1.8 |
| 5-Methyl-3-bromo-triazole | Br (3); CH (5) | 8.0 | 2.1 |
| 3-Chloro-5-bromo-triazole | Cl (3); Br (5) | 4.0 | 2.4 |
Data sourced from demonstrate that alkylation at N1 markedly enhances both potency and lipophilicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume